molecular formula C9H12N2O3 B1321082 Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate CAS No. 518990-21-1

Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate

Cat. No. B1321082
M. Wt: 196.2 g/mol
InChI Key: NIQZAUPMNUPTMP-UHFFFAOYSA-N
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Description

Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and have been extensively studied due to their diverse biological activities and applications in pharmaceutical chemistry. The compound is a pyrazole derivative that has been modified to include a pyrano ring, which is a six-membered oxygen-containing ring fused to the pyrazole core.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One effective route is the 3+2 annulation method, which involves the cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride to produce substituted pyrazoles . Another approach is the four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, which yields ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates . These methods demonstrate the versatility and regioselectivity in the synthesis of pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . The crystal structure is often stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking interactions. Theoretical calculations, including DFT, can be used to optimize the structure and compare it with experimental data, ensuring the accuracy of the molecular structure determination .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including Sonogashira-type cross-coupling reactions, which are used to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles . These intermediates can then be cyclized to form different condensed pyrazoles. Additionally, acylation and alkylation reactions can be performed with high regioselectivity on pyrazole derivatives to synthesize a range of substituted compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyrazole ring can affect the compound's solubility, melting point, and stability. The antioxidant properties of these compounds can be evaluated in vitro using methods like DPPH and hydroxyl radical scavenging assays . Moreover, the reactivity of these compounds towards various reagents can lead to the formation of polyfunctionally substituted derivatives, which can be useful in the development of new materials or drugs .

Scientific Research Applications

Synthesis of Condensed Pyrazoles

Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate and related compounds are used as precursors in cross-coupling reactions to synthesize various condensed pyrazoles. These reactions include Sonogashira-type cross-coupling and Suzuki coupling, leading to the formation of compounds like pyrano[4,3-c]pyrazol-4(1H)-ones and 5-arylpyrazoles. Such syntheses have implications in developing new chemical entities for various applications (Arbačiauskienė et al., 2011).

Crystal Structure Analysis

The crystal structure of certain derivatives of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate has been studied, offering insights into their molecular geometry and interactions. This research is essential for understanding the physical and chemical properties of these compounds (Kumar et al., 2018).

Corrosion Inhibition

Certain derivatives of this compound have been investigated for their corrosion inhibition properties on mild steel, which is significant for industrial applications. These studies include examining the surface morphology of the steel and understanding the adsorption properties of the inhibitors (Dohare et al., 2017).

Synthesis Methods

Innovative synthesis methods for ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate derivatives have been developed. These methods involve various chemical reactions and conditions, providing a range of yields and demonstrating the compound's versatility in organic synthesis (Gein et al., 2014).

Molecular Modification and Applications

Research has been conducted on modifying the molecular structure of ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate to create new compounds with potential applications in various fields such as pharmaceuticals, materials science, and industrial chemistry (Harb et al., 1989).

properties

IUPAC Name

ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-14-9(12)8-6-5-13-4-3-7(6)10-11-8/h2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQZAUPMNUPTMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1COCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate

CAS RN

518990-21-1
Record name ethyl 1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylate
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